molecular formula C10H12N2O B14523886 N-(2-Isocyanatoethyl)-N-methylaniline CAS No. 62675-37-0

N-(2-Isocyanatoethyl)-N-methylaniline

Cat. No.: B14523886
CAS No.: 62675-37-0
M. Wt: 176.21 g/mol
InChI Key: PPYUJRCQGVQTLO-UHFFFAOYSA-N
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Description

N-Methylaniline (C₆H₅NHCH₃) is a secondary aromatic amine widely used in organic synthesis, pharmaceuticals, dyes, and polymer chemistry. It serves as a precursor for diverse derivatives with tailored properties. This article synthesizes findings from studies on carbohydrate conjugates, blocked polyisocyanates, hydroxyethyl derivatives, and electrochemical polymers to highlight key similarities and differences.

Properties

CAS No.

62675-37-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(2-isocyanatoethyl)-N-methylaniline

InChI

InChI=1S/C10H12N2O/c1-12(8-7-11-9-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PPYUJRCQGVQTLO-UHFFFAOYSA-N

Canonical SMILES

CN(CCN=C=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isocyanatoethyl)-N-methylaniline typically involves the reaction of N-methylaniline with 2-isocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of N-methylaniline: N-methylaniline is synthesized by methylation of aniline using methyl iodide or dimethyl sulfate.

    Reaction with 2-isocyanatoethyl chloride: N-methylaniline is then reacted with 2-isocyanatoethyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2-Isocyanatoethyl)-N-methylaniline undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.

    Substitution Reactions: The aromatic ring in the methylaniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.

    Catalysts: Tertiary amines and metal catalysts are often used to facilitate polymerization reactions.

    Solvents: Aprotic solvents like acetone and toluene are commonly used to dissolve the reactants and control the reaction environment.

Major Products Formed:

    Urethanes: Formed by the reaction of the isocyanate group with alcohols.

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Polyurethanes: Formed through polymerization reactions involving the isocyanate group.

Scientific Research Applications

Chemistry: N-(2-Isocyanatoethyl)-N-methylaniline is used as a building block in the synthesis of various polymers and copolymers. Its reactivity with compounds containing active hydrogen atoms makes it valuable in the production of polyurethanes and other polymeric materials.

Biology and Medicine: The compound’s ability to form stable urethane and urea linkages has potential applications in drug delivery systems and biomedical materials. It can be used to modify the surface properties of biomaterials to enhance biocompatibility and functionality.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and versatility make it suitable for creating materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Isocyanatoethyl)-N-methylaniline primarily involves the reactivity of the isocyanate group. The isocyanate group contains an electrophilic carbon atom that readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymerization and surface modification of materials.

Comparison with Similar Compounds

D-Tagatose-N-Methylaniline (N-(1-Deoxy-α-D-tagatopyranos-1-yl)-N-methylaniline)

Synthesis : Prepared via the Amadori rearrangement of D-galactose and N-methylaniline in a one-step protocol . This reaction is critical in Maillard chemistry, forming early intermediates in thermally processed foods.
Structural Features :

  • Exists in a tautomeric equilibrium in solution (α-pyranose: 62.8%, β-pyranose: 21.3%, β-furanose: 8.1%, etc.) .
  • Crystalline form adopts a 5C₂ chair conformation with extensive hydrogen bonding (O–H···O and N–H···O) and non-polar interactions (64% H···H contacts) . Applications:
  • Contributes to organoleptic properties in dairy products via Maillard reactions .

Table 1: Tautomeric Distribution of D-Tagatose-N-Methylaniline in Solution

Tautomer Percentage (%)
α-Pyranose 62.8
β-Pyranose 21.3
β-Furanose 8.1
Acyclic Keto Form 6.2

N-Methylaniline-Blocked Polyisocyanates

Synthesis : N-Methylaniline derivatives with electron-donating (methyl, methoxy) or withdrawing (chloro, ester) substituents act as blocking agents for polyisocyanates .
Structural Features :

  • Blocking occurs via reversible reactions, enabling controlled release of isocyanate groups under specific conditions.
    Applications :
  • Critical in coatings and adhesives where delayed reactivity is required .

N-(2-Hydroxyethyl)-N-Methylaniline

Properties :

  • Molecular weight: 151.2 g/mol; boiling point: 423 K .
  • Soluble in polar solvents (ethanol, DMSO) and used in polymer synthesis . Applications:
  • Intermediate in dye manufacturing and specialty chemicals .

Electrochemically Synthesized Poly(N-Methylaniline) (PNMA)

Synthesis : Electropolymerized in acidic aqueous solutions, with conductivity influenced by anions (e.g., Cl⁻, SO₄²⁻) and organic solvents (e.g., DMSO enhances conductivity) .
Structural Features :

  • Exhibits bipolaron structures in oxidized states, confirmed by Raman spectroscopy .
    Applications :
  • Conductive coatings for corrosion protection and sensors .

Table 2: Conductivity of Poly(N-Methylaniline) in Different Media

Medium Conductivity (S/cm)
HCl (1M) 0.8–1.2
H₂SO₄ (1M) + DMSO 2.5–3.0

Pharmaceutical and Catalytic Derivatives

  • N-Methylaniline in Drug Metabolism: Forms cyclopropanone during cytochrome P450-catalyzed N-dealkylation, implicating carbinolamine intermediates .
  • Catalytic Applications : Converts CO₂ to N-formamides using metal-organic frameworks (MOFs), achieving 98% efficiency .

Key Structural and Functional Trends

Synthetic Flexibility :

  • Amadori rearrangement (carbohydrate derivatives) vs. electrophilic substitution (blocked polyisocyanates) .

Interactions in Crystalline States :

  • D-Tagatose-N-methylaniline relies on hydrogen bonds and H···H contacts , whereas poly(N-methylaniline) films prioritize π–π stacking .

Reactivity and Applications :

  • Carbohydrate derivatives favor biological interactions , while blocked polyisocyanates enable controlled polymerization .

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